molecular formula C4H2N2Se2 B170428 1H-Pyrimidine-2,4-diselone CAS No. 10443-86-4

1H-Pyrimidine-2,4-diselone

Cat. No. B170428
CAS RN: 10443-86-4
M. Wt: 236 g/mol
InChI Key: PNARTZUNXURWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrimidine-2,4-diselone is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is composed of two selenium atoms and a pyrimidine ring, making it an interesting target for synthesis and investigation.

Mechanism Of Action

The mechanism of action of 1H-Pyrimidine-2,4-diselone is not yet fully understood, but it is believed to involve the interaction of the selenium atoms with biological targets. This interaction may result in the inhibition of bacterial or fungal growth, or the activation of specific chemical reactions.

Biochemical And Physiological Effects

1H-Pyrimidine-2,4-diselone has been shown to have a range of biochemical and physiological effects. In particular, it has been found to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have potential neuroprotective effects, making it a promising target for further investigation in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

The use of 1H-Pyrimidine-2,4-diselone in lab experiments has several advantages, including its unique chemical structure and potential applications in various scientific fields. However, there are also limitations to its use, including the potential toxicity of selenium and the need for specialized equipment and procedures for its synthesis and handling.

Future Directions

There are several future directions for the investigation of 1H-Pyrimidine-2,4-diselone. These include further exploration of its potential applications in organic synthesis, as well as its use as a fluorescent probe for the detection of metal ions. Additionally, further investigation into its potential neuroprotective effects and its interactions with biological targets may lead to the development of new treatments for neurological disorders. Finally, the synthesis and investigation of new derivatives of 1H-Pyrimidine-2,4-diselone may lead to the discovery of compounds with even greater potential in scientific research.

Synthesis Methods

The synthesis of 1H-Pyrimidine-2,4-diselone can be achieved through several methods, including the reaction of pyrimidines with diselenides or the oxidation of 2,4-dihydroxypyrimidines with selenium dioxide. The use of these methods has resulted in the successful synthesis of this compound, allowing for further research into its properties and potential applications.

Scientific Research Applications

1H-Pyrimidine-2,4-diselone has been investigated for its potential applications in various scientific fields. In particular, it has been studied for its antibacterial and antifungal properties, as well as its potential as a catalyst in organic reactions. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions.

properties

CAS RN

10443-86-4

Product Name

1H-Pyrimidine-2,4-diselone

Molecular Formula

C4H2N2Se2

Molecular Weight

236 g/mol

InChI

InChI=1S/C4H2N2Se2/c7-3-1-2-5-4(8)6-3/h1-2H

InChI Key

PNARTZUNXURWLX-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1[Se])[Se]

Canonical SMILES

C1=CN=C(N=C1[Se])[Se]

Other CAS RN

10443-86-4

synonyms

1H-pyrimidine-2,4-diselone

Origin of Product

United States

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